5-(Hydroxymethyl)furan-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h1-2,9H,3,7H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOPLTYTSHQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Hydroxymethyl Furan 2 Carbohydrazide and Its Precursors
Retrosynthetic Analysis of 5-(Hydroxymethyl)furan-2-carbohydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the amide bond of the hydrazide group. This C-N bond can be logically formed through the reaction of a carboxylic acid derivative, such as an ester, with hydrazine (B178648).
This initial disconnection points to methyl 5-(hydroxymethyl)furan-2-carboxylate as the immediate precursor. This furan (B31954) ester already contains the required hydroxymethyl group and a carboxyl group at the appropriate positions.
Further deconstruction of the furan ester precursor leads to 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) . This acid can be esterified to yield the methyl ester in a straightforward reaction.
The synthesis of HMFCA itself is a critical step, often starting from the highly versatile biomass-derived platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF) . rsc.orgresearchgate.net HMF can be selectively oxidized at the aldehyde group to form the corresponding carboxylic acid. rsc.orgresearchgate.net HMF is produced from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. mdpi.com
This complete retrosynthetic pathway, starting from simple sugars, highlights a green and sustainable route toward the synthesis of this compound, leveraging the principles of biorefinery.
Direct Synthesis Approaches for Furan-2-Carbohydrazides
The final and crucial step in the synthesis is the formation of the carbohydrazide (B1668358) functional group. This is typically achieved through the reaction of a furan-2-carboxylic acid ester with hydrazine hydrate.
The most common and direct method for synthesizing furan-2-carbohydrazides is the hydrazinolysis of the corresponding furan-2-carboxylic acid esters. nih.govajgreenchem.com In this reaction, an ester, such as methyl 5-(hydroxymethyl)furan-2-carboxylate, is treated with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695).
The reaction is typically carried out under reflux conditions to drive the reaction to completion. nih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol in this case) and the formation of the stable carbohydrazide. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to yield the final product.
This method is widely applicable to a variety of substituted furan esters and generally provides good to excellent yields of the desired carbohydrazide. ajgreenchem.com
Table 1: Representative Conditions for Hydrazinolysis of Furan Esters
| Ester Substrate | Reagents | Solvent | Conditions | Outcome | Reference |
| Ethyl naphtho-[2,1-b]furan-2-carboxylate | Hydrazine hydrate, conc. HCl (cat.) | Absolute Ethanol | Reflux, 2 h | Naphtho-[2,1-b]furan-2-carbohydrazide | nih.gov |
| Methyl-(S)-N-triphenylmethyl aziridinate | Hydrazine hydrate | Not specified | Reflux | (S)-N-triphenylmethyl aziridinehydrazide | ajgreenchem.com |
| Generic Ester | Hydrazine monohydrate | Ethanol | Reflux | Carbohydrazide derivative | ajgreenchem.com |
This table provides examples of similar reactions to illustrate the general conditions used.
While the two-step process of esterification followed by hydrazinolysis is robust, researchers are continually exploring more efficient one-pot syntheses. nih.govresearchgate.netorganic-chemistry.org One-pot reactions offer advantages such as reduced reaction time, lower solvent consumption, and simplified purification procedures.
For furan-based systems, one-pot methodologies could involve the in situ activation of the carboxylic acid followed by immediate reaction with hydrazine. For example, furan-2-carboxylic acid can be activated using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The activated acyl-imidazole intermediate is highly reactive and readily undergoes nucleophilic substitution with a hydrazine derivative, such as t-butylcarbazate, to form the protected carbohydrazide in high yield. nih.gov Subsequent deprotection would yield the final product.
Other one-pot approaches might involve the direct conversion of other functional groups on the furan ring into the carbohydrazide moiety, though these are less common for this specific target molecule.
Preparation of Hydroxymethyl Furan Intermediates
The synthesis of the key precursor, the 5-(hydroxymethyl)furan-2-carboxylate, hinges on the efficient preparation of appropriately functionalized furan rings from readily available starting materials, particularly those derived from biomass.
Biomass-derived feedstocks are central to the sustainable synthesis of furan compounds. mdpi.com 5-Hydroxymethylfurfural (HMF) is a key platform chemical obtained from the dehydration of C6 sugars. mdpi.comnih.gov HMF itself can be reduced to form 2,5-bis(hydroxymethyl)furan (BHMF), another valuable intermediate. researchgate.netfur4sustain.eu
Alternatively, furfuryl alcohol, produced by the hydrogenation of furfural (B47365) (derived from C5 sugars), can serve as a starting point. mdpi.comosti.gov While furfuryl alcohol has the hydroxymethyl group, subsequent reactions are needed to introduce the carboxyl group at the 5-position, which is a more complex pathway.
The most direct route to the necessary precursor starts with HMF. HMF can be selectively oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). rsc.orgresearchgate.netresearchgate.net This selective oxidation is challenging due to the presence of two oxidizable groups (aldehyde and alcohol). Biocatalytic methods using whole-cell systems have shown remarkable success, achieving near-quantitative conversion of HMF to HMFCA. rsc.orgresearchgate.net For instance, microorganisms like Pseudochrobactrum sp. and Lysinibacillus sp. have been used as whole-cell biocatalysts to convert HMF into HMFCA with yields up to 99%. rsc.org Chemical methods using catalysts like silver nanoparticles have also been developed, achieving yields as high as 98%. acs.org
Table 2: Selected Methods for the Oxidation of HMF to HMFCA
| Catalyst System | Substrate Concentration | Yield | Conditions | Reference |
| Whole-cells (Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P) | 200 mM HMF | 99% | Optimized pH and temperature | rsc.org |
| Recombinant E. coli | 100 mM HMF | 95% | 30 °C, pH 7.0, 48 h | researchgate.net |
| Silver Nanoparticles (Ag NPs) | Not specified | 98% | 50 °C, 45 min, Deep eutectic solvent | acs.org |
| Comamonas testosteroni SC1588 | 50 mM HMF | 95% | Not specified | researchgate.net |
Introducing carboxyl or formyl groups onto a pre-existing furan ring is a fundamental strategy in furan chemistry. Formylation, such as the Vilsmeier-Haack reaction, can introduce an aldehyde group onto the furan ring. orientjchem.org For example, furfuryl alcohol can be formylated to produce 5-(hydroxymethyl)furfural. orientjchem.org This aldehyde can then be oxidized to a carboxylic acid using methods like the Pinnick oxidation. orientjchem.org
Lewis Acid Catalyzed Approaches to Hydroxymethyl Furan Derivatives
The direct production of HMF from glucose is an attractive route due to the abundance and low cost of glucose. google.com This transformation is efficiently achieved using catalytic systems that possess both Lewis acid sites, to facilitate the glucose-to-fructose isomerization, and Brønsted acid sites, for the subsequent fructose dehydration. google.comdss.go.th An optimal balance between Lewis and Brønsted acidity is crucial, as an excess of Lewis acid sites can lead to the formation of undesired by-products, while strong Brønsted acidity can hinder the initial isomerization. google.com
Various Lewis acids have been investigated for this purpose, including metal salts and metal-organic frameworks. Soft Lewis acids such as zinc chloride (ZnCl₂), zinc triflate (Zn(OTf)₂), and iron(II) triflate (Fe(OTf)₂) have demonstrated effectiveness in converting HMF into other derivatives like 1,2,4-benzenetriol (B23740) (BTO) in high-temperature water, showcasing the versatility of Lewis acids in modifying the furan core. nih.govrochester.edu For HMF production from glucose, catalysts like tin-containing zeolites (Sn-β) and phosphated titania (P-TiO₂) have shown high activity, achieving significant glucose conversion and HMF yields. google.com
Bimetallic-organic frameworks (BMOFs) that incorporate both Brønsted and Lewis acid sites have also been developed. For instance, phosphotungstic acid (a Brønsted acid) encapsulated in a Lewis acidic BMOF has been used to convert carbohydrates into HMF. googleapis.com Similarly, soluble and reusable polymer-based catalysts, such as polystyrene sulfonic acid combined with aluminum chloride (PSSA–AlCl₃), provide both types of acidity and can be recovered and reused multiple times. dss.go.th
The choice of solvent system is also critical. Biphasic systems, such as water mixed with tetrahydrofuran (B95107) (THF) or γ-valerolactone (GVL), are often employed to continuously extract HMF as it is formed, thereby preventing its degradation and the formation of humins. google.comchemicalpapers.com
Table 1: Examples of Lewis Acid-Based Catalytic Systems for HMF Production
| Catalyst | Substrate | Solvent System | Temperature (°C) | Reaction Time | Conversion (%) | HMF Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phosphated TiO₂ (15% P) | Glucose | Water/THF with NaCl | 175 | 2 h | 98.5 | 53.5 | google.com |
| 0.5 Sn-β / PTSA-POM | Glucose | GVL/Water | 140 | 30 min | 96.3 | 60.1 | google.com |
| 5% Sn/SAPO-34 | Glucose | Not specified | 150 | 1.5 h | 98.5 | 64.4 | google.com |
| PSSA–AlCl₃ (H⁺/Al = 4) | Glucose | Water | Not specified | 4 h | Not specified | ~55 | dss.go.th |
| AlSiO-20 (Si/Al = 18) | Glucose | THF/H₂O–NaCl | 160 | 1.5 h | Not specified | 63.1 | chemicalpapers.com |
| P₀.₅/BM₁.₀ | Glucose | DESs/EAC | 140 (Microwave) | Not specified | Not specified | 46.29 | googleapis.com |
Purification and Isolation Techniques for this compound Synthesates
The purification and isolation of this compound from a reaction mixture is a critical step to obtain a product of high purity. While specific protocols for this exact compound are not extensively detailed in the literature, standard methodologies for purifying related furan derivatives and aromatic hydrazides are applicable. The primary techniques include recrystallization, chromatography, and liquid-liquid extraction.
Recrystallization is a common and effective method for purifying solid organic compounds. For aromatic hydrazides, ethanol is frequently used as a recrystallization solvent. researchgate.netresearchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and depends on the solubility profile of the carbohydrazide and its impurities.
Chromatography offers a more sophisticated approach for separation, particularly for complex mixtures or when high purity is required.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard procedure for purifying furan derivatives. orgsyn.org The choice of eluent (solvent system) is optimized to achieve differential migration of the target compound and impurities through the stationary phase. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common eluent for furan compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative-scale separation of furanic compounds. dss.go.th Reversed-phase columns are often employed, with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile. dss.go.th
Adsorption Chromatography: Adsorption onto materials like activated carbon can be used to separate furan derivatives from reaction mixtures, especially those containing unreacted carbohydrates. googleapis.com The adsorbed furan compound is subsequently desorbed using a suitable solvent like ethanol or acetone. googleapis.com This method is advantageous as it can be performed at low temperatures, minimizing thermal degradation of the product. googleapis.com
Liquid-Liquid Extraction is often the first step in the work-up procedure to separate the desired product from the reaction medium. For furan derivatives synthesized in aqueous solutions, extraction into an organic solvent like ethyl acetate is a common practice. nih.gov The organic phases are then combined, dried, and the solvent is evaporated to yield the crude product, which can then be further purified by recrystallization or chromatography. nih.gov
For the specific case of this compound, a likely purification strategy would involve an initial extraction from the reaction mixture using a suitable organic solvent, followed by concentration of the extract and subsequent recrystallization from a solvent such as ethanol to yield the purified solid product. If further purification is needed, column chromatography would be the method of choice.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its precursors can be aligned with the principles of green chemistry to enhance sustainability and reduce environmental impact.
Use of Renewable Feedstocks: The synthesis originates from carbohydrates like glucose and fructose, which are derived from biomass, a renewable resource. This represents a significant advantage over traditional synthetic routes that rely on fossil fuels. vjol.info.vn
Atom Economy: The core reaction for producing the HMF precursor is a dehydration reaction, where water is the only byproduct. This reaction is inherently atom-economical. Subsequent conversion of an HMF ester to the carbohydrazide via reaction with hydrazine also generally proceeds with high atom economy.
Use of Safer Solvents and Auxiliaries: Research has focused on replacing traditional volatile organic solvents with greener alternatives. Water is a desirable solvent, although its use can sometimes lead to side reactions. dss.go.th Biphasic systems using water with extractants like dimethyl carbonate (DMC) or tetrahydrofuran (THF) are employed to improve product selectivity and ease of separation. google.comchemicalpapers.com Deep eutectic solvents (DESs) and ionic liquids (ILs) are also explored as reaction media that can be recycled, though their recovery and cost remain challenges. googleapis.comrsc.org
Design for Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of aromatic hydrazides, thereby saving energy compared to conventional heating methods. researchgate.net Performing reactions at moderate temperatures, as enabled by highly active catalysts, also contributes to energy efficiency. researchgate.net
Use of Catalysis: The use of catalysts is central to the synthesis. Heterogeneous catalysts, such as acidic resins, zeolites, and functionalized metal oxides, are preferred over homogeneous catalysts (like mineral acids) because they can be easily separated from the reaction mixture and recycled, minimizing waste. dss.go.thchemicalpapers.comnih.gov Biocatalysis, using whole cells or isolated enzymes, represents a particularly green approach, offering high selectivity under mild, environmentally benign conditions for the conversion of HMF into its derivatives.
By integrating these principles, the synthesis of this compound can be developed into a more sustainable and economically viable process.
Chemical Reactivity and Derivatization Strategies of 5 Hydroxymethyl Furan 2 Carbohydrazide
Reactivity of the Hydrazide Moiety
The hydrazide functional group (-CONHNH2) is a key reactive center in 5-(hydroxymethyl)furan-2-carbohydrazide, participating in several important chemical reactions.
The hydrazide moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. This reaction is fundamental in the derivatization of this compound. The resulting hydrazones are characterized by the presence of an azomethine (-C=N-NH-) linkage.
For instance, the reaction of furan-based C12 compounds, such as 5,5'-bis(hydroxymethyl)furoin (DHMF) and 5,5'-bis(hydroxymethyl)furil (BHMF), with adipic acid dihydrazide results in the formation of hydrazones. nih.gov This demonstrates the general reactivity of carbonyl groups with hydrazides to form hydrazone linkages, a principle that is directly applicable to the reactions of this compound with various aldehydes and ketones.
Table 1: Examples of Hydrazone Formation from Carbonyl Compounds and Hydrazides
| Carbonyl Compound | Hydrazide | Resulting Product |
| Aldehyde (R-CHO) | This compound | N'-[(E)-1-R-methylidene]-5-(hydroxymethyl)furan-2-carbohydrazide |
| Ketone (R-CO-R') | This compound | N'-[(E)-1-R,R'-diethylidene]-5-(hydroxymethyl)furan-2-carbohydrazide |
| 5,5'-bis(hydroxymethyl)furoin | Adipic acid dihydrazide | Polymeric hydrazone |
The nitrogen atoms of the hydrazide group are nucleophilic and can be acylated or sulfonylated. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of N-acylhydrazides. This reaction can be used to introduce a wide variety of acyl groups, thereby modifying the properties of the parent molecule. The Friedel-Crafts acylation of furan (B31954) rings, a related reaction, demonstrates the utility of acylation in modifying furan-containing compounds. osti.gov
Sulfonylation of the hydrazide group can be achieved using sulfonyl chlorides, leading to the formation of N-sulfonylhydrazides. These derivatives are often of interest for their potential biological activities.
Cyclization Reactions of this compound Derivatives
The derivatives of this compound, particularly the hydrazones and N-acylhydrazides, are important precursors for the synthesis of various fused heterocyclic systems. These cyclization reactions are a cornerstone of heterocyclic chemistry, providing access to a wide range of five- and six-membered rings.
Hydrazones derived from this compound can be cyclized to form various five-membered heterocyclic rings. For example, oxidative cyclization of hydrazones can lead to the formation of 1,3,4-oxadiazoles.
Furthermore, the reaction of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles serves as a synthetic route to a variety of heterocyclic compounds, including triazines, pyrimidines, oxadiazines, imidazolidines, and thiadiazoles. researchgate.net This highlights the versatility of furan-2-carbonyl derivatives in the synthesis of diverse heterocyclic systems. While this example starts from an isothiocyanate, the underlying principle of using a furan-2-carbonyl derivative as a scaffold for building heterocyclic rings is directly relevant to the derivatives of this compound.
Table 2: Heterocyclic Systems from Furan-2-Carbohydrazide (B108491) Derivatives
| Starting Material | Reagent(s) | Heterocyclic Product |
| N'-Arylidenefuran-2-carbohydrazide | Oxidizing Agent (e.g., I2, NBS) | 2-(Furan-2-yl)-5-aryl-1,3,4-oxadiazole |
| Furan-2-carbohydrazide | Carbon disulfide, KOH, then alkyl halide | 2-(Furan-2-yl)-5-(alkylthio)-1,3,4-oxadiazole |
| Furan-2-carbohydrazide | Isothiocyanate, then cyclizing agent | 5-(Furan-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiol |
The nature of the substituents on the hydrazone or acylhydrazide derivative can significantly influence the course of the cyclization reaction and the nature of the final product. Electron-donating or electron-withdrawing groups on the aromatic ring of an aryl hydrazone, for example, can affect the electron density of the azomethine group and influence the ease of cyclization.
The geometry of the starting material can also play a crucial role. For instance, in the acid-catalyzed transformation of (Z)- and (E)-isomers of 2-ene-1,4,7-triones, the geometry of the C=C bond and the mutual arrangement of carbonyl groups dramatically alter the reactivity and the cyclization pathway, leading to the formation of a furan ring. nih.gov This principle can be extended to the cyclization of derivatives of this compound, where the stereochemistry of the starting material can dictate the outcome of the reaction.
Transformations Involving the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH) at the 5-position of the furan ring provides another site for chemical modification, adding to the synthetic utility of this compound.
The hydroxymethyl group can undergo a variety of transformations, including oxidation, reduction, and substitution reactions. Selective oxidation of the hydroxymethyl group can yield the corresponding aldehyde (2,5-diformylfuran) or carboxylic acid (5-formyl-2-furancarboxylic acid and subsequently 2,5-furandicarboxylic acid). nih.gov Conversely, reduction of the aldehyde group in the related compound 5-hydroxymethylfurfural (B1680220) (HMF) leads to the formation of 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol. nih.govmdpi.com
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. google.com This allows for the introduction of a wide range of functional groups at the 5-position. For example, reaction with hydrogen halides can convert the hydroxymethyl group into a halomethyl group. researchgate.net Furthermore, etherification of the hydroxymethyl group can be achieved by reacting it with alcohols in the presence of an acid catalyst, leading to the formation of 5-(alkoxymethyl)furan derivatives. nih.gov
Table 3: Transformations of the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Product |
| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | 5-Formylfuran-2-carbohydrazide or 5-Carboxyfuran-2-carbohydrazide |
| Esterification | Acyl chloride or anhydride | 5-(Acyloxymethyl)furan-2-carbohydrazide |
| Etherification | Alcohol, Acid catalyst | 5-(Alkoxymethyl)furan-2-carbohydrazide |
| Halogenation | Hydrogen halide | 5-(Halomethyl)furan-2-carbohydrazide |
| Sulfonylation | Sulfonyl chloride | 5-(Sulfonyloxymethyl)furan-2-carbohydrazide |
Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities
The primary alcohol of the hydroxymethyl group at the C5 position can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. The chemistry of the closely related 5-hydroxymethylfurfural (HMF) provides significant insight into these transformations. nih.govnih.gov
Selective oxidation to the aldehyde, yielding 5-formyl-furan-2-carbohydrazide, can be achieved using mild oxidizing systems. For instance, copper-based catalytic systems, such as Cu(NO₃)₂ in acetonitrile, have proven effective in the selective oxidation of the hydroxymethyl group in HMF to an aldehyde with high yields. rsc.org
Further oxidation to the carboxylic acid functionality results in the formation of 5-(carboxy)furan-2-carbohydrazide. This transformation can be accomplished using stronger oxidizing agents or more vigorous reaction conditions. Catalytic systems involving noble metals like gold nanoparticles supported on various materials (e.g., CeO₂, γ-Al₂O₃) in the presence of a base are highly efficient for the aerobic oxidation of the hydroxymethyl group to a carboxylic acid. nih.govnih.gov A metal-free system using NaOᵗBu in DMF under an oxygen atmosphere has also been reported to convert HMF to furan-2,5-dicarboxylic acid (FDCA), indicating that both the aldehyde and hydroxymethyl groups are oxidized. nih.gov The reaction typically proceeds through the aldehyde intermediate.
| Target Functionality | Catalyst/Reagent System | Typical Product from HMF | Reference |
|---|---|---|---|
| Aldehyde | Cu(NO₃)₂/Acetonitrile | 2,5-Diformylfuran (DFF) | rsc.org |
| Carboxylic Acid | Au/CeO₂ with Na₂CO₃ | Furan-2,5-dicarboxylic acid (FDCA) | nih.gov |
| Carboxylic Acid | NaOᵗBu/DMF, O₂ | Furan-2,5-dicarboxylic acid (FDCA) | nih.gov |
| Carboxylic Acid Methyl Ester | Au/γ-Al₂O₃ with KOH in Methanol | Dimethyl 2,5-furandicarboxylate (FDMC) | nih.gov |
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group is readily converted into ether or ester functionalities, which can serve as protective groups or introduce new properties to the molecule. These reactions often enhance the compound's hydrophobicity and stability. researchgate.netnih.gov
Etherification: The formation of ethers, such as 5-(alkoxymethyl)furan-2-carbohydrazide, can be accomplished by reacting the parent compound with alcohols under acidic conditions. Solid acid catalysts, like sulfonic acid-functionalized resins (e.g., Amberlyst-15), are particularly effective for this transformation. rsc.org Self-etherification to produce a dimer linked by an ether bond, analogous to the formation of 5,5′(oxy-bis(methylene))bis-2-furfural (OBMF) from HMF, is also possible using Lewis or Brønsted acid catalysts. researchgate.net
Esterification: Ester derivatives, or 5-(acyloxymethyl)furan-2-carbohydrazides, are synthesized by reacting the hydroxymethyl group with carboxylic acids or their activated derivatives (e.g., acid anhydrides, acyl chlorides). This process can be catalyzed by acids. A one-pot synthesis from carbohydrates to 5-(acyloxymethyl)furfurals (AMFs) has been demonstrated using a combination of a Lewis acid (ZnCl₂) and a carboxylic acid, which acts as both a Brønsted acid catalyst and the acylating agent. nih.govnih.gov These acylated derivatives are often more stable and easier to handle than the parent hydroxymethyl compound. researchgate.net
| Reaction | Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Etherification | Alcohols (e.g., methanol, ethanol) | Solid acid catalysts (e.g., Amberlyst-15) | 5-(Alkoxymethyl)furan derivative | rsc.org |
| Self-Etherification | - | Solid acid catalysts (e.g., Al-MCM-41) | Dimer linked by ether bridge | researchgate.net |
| Esterification | Carboxylic Acids (e.g., Acetic Acid) | Lewis Acid (e.g., ZnCl₂) | 5-(Acyloxymethyl)furan derivative | nih.govnih.gov |
| Esterification | Acetic Anhydride | Zinc Chloride | 5-(Acetoxymethyl)furan derivative | mdpi.com |
Reductive Amination Strategies for Amine Derivatives
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. While this compound itself lacks an aldehyde group, this strategy is highly relevant for its derivatives or precursors. Specifically, the reductive amination of 5-hydroxymethylfurfural (HMF) is an attractive and widely studied route to produce valuable N-substituted 5-(hydroxymethyl)-2-furfuryl amines. mdpi.comresearchgate.net
This transformation is typically a two-step, one-pot process. First, the furanic aldehyde condenses with a primary amine to form an intermediate imine. Second, the imine is reduced to the corresponding amine. mdpi.com This reduction can be achieved through catalytic hydrogenation using various metal-based catalysts. Non-noble metal catalysts, such as those based on copper (e.g., CuAlOₓ), have been developed for this purpose, offering a cost-effective and efficient method. mdpi.com The process avoids the need to isolate the often-unstable imine intermediate and can be applied to a wide range of primary amines to generate a diverse library of furanic amine derivatives. mdpi.com
Functionalization of the Furan Ring System
The furan ring is an electron-rich aromatic system, making it susceptible to various modifications, primarily through electrophilic substitution.
Electrophilic Aromatic Substitution Patterns
The furan ring in this compound is substituted at the C2 and C5 positions, which are the most reactive sites in unsubstituted furan. Therefore, electrophilic aromatic substitution (EAS) will occur at the C3 or C4 positions. The regioselectivity of the substitution is dictated by the electronic effects of the existing substituents.
-CH₂OH group (at C5): This group is a weak activating group (electron-donating by hyperconjugation and weak induction) and directs incoming electrophiles to the ortho position (C4).
-CONHNH₂ group (at C2): The carbohydrazide (B1668358) moiety is an electron-withdrawing and deactivating group due to the resonance and inductive effects of the carbonyl group. It directs incoming electrophiles to the meta position (C4).
Both substituents direct the electrophile to the C4 position, making it the most probable site for electrophilic attack. The C3 position is ortho to the deactivating group and meta to the activating group, rendering it less reactive. Examples of EAS on furan rings include formylation (Vilsmeier-Haack reaction) and Friedel-Crafts reactions. researchgate.netorientjchem.org
Halogenation and Metalation on the Furan Nucleus
Halogenation: The direct halogenation of the furan ring with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) is a common method for introducing halogen atoms. xmu.edu.cn Given the directing effects of the substituents, halogenation of this compound is expected to yield the 4-halo derivative. The reaction conditions would need to be controlled to avoid side reactions, such as oxidation of the hydroxymethyl group.
Metalation: Metalation, typically lithiation using organolithium reagents like n-butyllithium, is a key strategy for creating a nucleophilic center on the furan ring, enabling the introduction of a wide range of electrophiles. In 2,5-disubstituted furans, deprotonation occurs at the most acidic C-H bond. The electron-withdrawing nature of the carbohydrazide group at C2 would increase the acidity of the proton at the C3 position. Therefore, directed ortho metalation is expected to occur preferentially at the C3 position. The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C3 position of the furan ring.
Coordination Chemistry of 5 Hydroxymethyl Furan 2 Carbohydrazide and Its Analogues
Ligand Properties of Furan-2-Carbohydrazide (B108491) Scaffolds
The coordinating behavior of these ligands is dictated by the presence of multiple potential donor atoms and their ability to exist in different tautomeric forms.
Furan-2-carbohydrazide derivatives, including 5-(hydroxymethyl)furan-2-carbohydrazide, possess several potential coordination sites that enable them to act as effective chelating agents. The primary donor atoms are the oxygen and nitrogen atoms within the carbohydrazide (B1668358) moiety (-CONHNH2). Specifically, the carbonyl oxygen and the terminal amino nitrogen are key sites for metal ion binding.
Furthermore, the furan (B31954) ring itself introduces another potential coordination site through its oxygen atom. However, studies on related ligands like furan-2-aldehyde thiosemicarbazone have suggested that the furan oxygen does not always participate in coordination. researchgate.net In many instances, these scaffolds act as bidentate or tridentate ligands, coordinating to the metal center through a combination of the carbonyl/enolic oxygen, azomethine nitrogen (in the case of Schiff base derivatives), and the terminal amino nitrogen. ijsr.netnih.gov The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the ligand.
A critical aspect influencing the chelating behavior of furan-2-carbohydrazide scaffolds is their ability to undergo keto-enol tautomerism. The hydrazide moiety can exist in either a keto form (-C(=O)NH-) or an enol form (-C(OH)=N-). researchgate.net In the solid state and in solution, the keto form is often predominant for the free ligand. nih.govresearchgate.net
Upon complexation with a metal ion, the ligand can deprotonate and coordinate in its enolic form. nih.gov This deprotonation of the enolic hydroxyl group leads to the formation of a more stable, often six-membered, chelate ring with the metal ion. The coordination then typically occurs through the enolic oxygen and the azomethine nitrogen atom. nih.govnih.gov This transformation from the keto to the enol form upon chelation is a key feature of the coordination chemistry of these ligands and significantly impacts the structure and stability of the resulting metal complexes. The presence of intermolecular N—H⋯O hydrogen bonds in the solid state of some furan-2-carbohydrazide derivatives further highlights the importance of these functional groups in dictating the supramolecular architecture. nih.govresearchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Subsequent characterization using various spectroscopic and magnetic techniques provides insight into the structure and bonding of these complexes.
The synthesis of transition metal complexes with furan-2-carbohydrazide derivatives is generally achieved by reacting the ligand with a metal salt, such as a chloride or acetate (B1210297), in a solvent like ethanol (B145695). ijsr.netnih.gov The reaction mixture is often heated under reflux to facilitate the complex formation. nih.gov The resulting metal complexes can then be isolated as solid precipitates.
For example, complexes of Co(II), Ni(II), and Cu(II) with a Schiff base derived from furan-2-carbohydrazide have been synthesized by adding an ethanolic solution of the ligand to an ethanolic solution of the respective metal(II) chloride salt in a 2:1 ligand-to-metal molar ratio. ijsr.net Similarly, complexes of Cu(II), Co(II), Ni(II), and Zn(II) with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide were prepared by reacting the ligand with the corresponding metal acetates. nih.gov The stoichiometry of the resulting complexes, often 1:2 (metal:ligand), can be determined through elemental analysis and mass spectrometry. nih.gov
A combination of spectroscopic techniques is employed to elucidate the structure of the metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. The disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(C=N-N=C) and ν(C-O) in the complex's spectrum, compared to the free ligand, suggest coordination in the enol form. nih.gov A shift in the ν(C=N) (azomethine) stretching frequency upon complexation also indicates the involvement of the azomethine nitrogen in coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The positions and intensities of the d-d transition bands are characteristic of specific coordination environments, such as octahedral or square planar. ijsr.netlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination mode. The disappearance of the N-H proton signal and shifts in the signals of carbons adjacent to the coordinating atoms (e.g., azomethine carbon and enolic carbon) in the complex's spectrum compared to the ligand's spectrum provide evidence for chelation. nih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Cu(II). The g-values obtained from the ESR spectrum can provide information about the electronic environment and geometry of the metal center. researchgate.net For instance, g-values can indicate whether the unpaired electron resides in the dx²-y² orbital, which is characteristic of a square planar or distorted square pyramidal geometry. researchgate.net
Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which in turn provides information about the number of unpaired electrons and the electronic structure of the metal ion. libretexts.org This data is essential for distinguishing between high-spin and low-spin complexes and for supporting the proposed geometry of the complex. libretexts.org For example, the magnetic moments of Co(II), Ni(II), and Cu(II) complexes can help confirm an octahedral geometry. ijsr.net Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, with no unpaired electrons, are weakly repelled. libretexts.org
Electrical Conductance Studies of Metal Complexes
Electrical conductance measurements of metal complexes in solution are a fundamental tool for elucidating their electrolytic nature. These studies help to determine whether anions are coordinated to the central metal ion or exist as counter-ions in the crystal lattice. For metal complexes of ligands derived from this compound, molar conductance is typically measured in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 10⁻³ M.
The observed molar conductance values are then compared with established ranges for different electrolyte types (non-electrolyte, 1:1, 1:2, etc.). Low molar conductance values are indicative of non-electrolytic behavior, suggesting that the anions are directly bonded to the metal ion within the coordination sphere. Conversely, higher molar conductance values point towards an electrolytic nature, where the anions are not coordinated and are free to move in solution.
For a series of transition metal complexes with Schiff base ligands derived from furan-2-carbohydrazide, the molar conductance values in DMSO were found to be in the range of 3.2–8.1 Ω⁻¹ cm² mol⁻¹, indicating their non-electrolytic nature. Similarly, other studies on related furoic acid hydrazone complexes reported molar conductance values between 10-29 Ω⁻¹ cm² mol⁻¹ in DMF, also consistent with non-electrolytes. This suggests that in these complexes, the anions (such as chloride) are part of the primary coordination sphere.
Table 1: Molar Conductance of Representative Metal Complexes of Furan-Carbohydrazide Analogues
| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |
|---|---|---|---|
| [Cu(L)Cl] | DMSO | 5.2 | Non-electrolyte |
| [Co(L)Cl] | DMSO | 3.8 | Non-electrolyte |
| [Ni(L)Cl] | DMSO | 3.2 | Non-electrolyte |
| [Zn(L)Cl] | DMSO | 8.1 | Non-electrolyte |
| [Mn(HMCFCH)₂] | DMF | 15 | Non-electrolyte |
| [Fe(HMCFCH)₂] | DMF | 10 | Non-electrolyte |
| [Co(HMCFCH)₂] | DMF | 12 | Non-electrolyte |
*L represents a Schiff base ligand derived from furan-2-carbohydrazide. HMCFCH = N'-2-[(E)-1-hydroxy-4-methyl-2-oxo-2H-8-chromenyl) ethylidene)-2-furan carbohydrazide.
Structural Analysis of Coordination Compounds
Crystallographic Studies of Metal-Furan Hydrazide Complexes
Single-crystal X-ray diffraction provides the most definitive structural information for coordination compounds. However, obtaining single crystals of sufficient quality for X-ray analysis can be a significant challenge for many metal complexes of this compound and its analogues. Consequently, the number of reported crystal structures for this specific class of compounds is limited.
Nevertheless, crystallographic data for closely related furan-hydrazone ligands and their complexes offer valuable insights. For instance, the crystal structure of (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide has been determined, revealing a nearly planar molecular conformation stabilized by an intramolecular hydrogen bond. researchgate.net While this is the structure of the free ligand, it provides a basis for understanding its coordination behavior.
In the absence of single-crystal data for the target complexes, researchers often rely on powder X-ray diffraction, which can help to confirm the crystalline nature of the compounds and, in some cases, provide information about the unit cell parameters.
Proposed Geometries and Bonding Modes (e.g., Dimeric Octahedral)
In the absence of definitive crystallographic data, the geometries of metal complexes of this compound and its analogues are often proposed based on a combination of spectroscopic (IR, electronic spectra), magnetic susceptibility, and thermal analysis data.
For several transition metal complexes of furoic acid hydrazones, dimeric octahedral geometries have been proposed. nih.gov In these structures, the ligand can act as a bridging unit between two metal centers. For example, in some proposed dimeric structures of Fe(II) and Co(II) complexes, the hydrazone ligand coordinates to the metal ions in its enolic form, with the enolic oxygen acting as a bridge between the two metal centers. The octahedral coordination sphere is then completed by other donor atoms from the ligand and, in some cases, coordinated water molecules.
The bonding in these complexes typically involves the coordination of the azomethine nitrogen and the enolic oxygen to the metal ion, forming a stable five-membered chelate ring. The furan ring oxygen may also be involved in coordination, leading to the formation of multidentate ligand systems. The exact bonding mode and geometry can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions.
Catalytic Applications of this compound Metal Complexes
The catalytic potential of metal complexes is an area of significant research interest. While the catalytic applications of metal complexes specifically derived from this compound are not extensively documented in the literature, the broader class of hydrazone-based metal complexes has shown promise in various catalytic transformations. These complexes can act as catalysts for oxidation, reduction, and carbon-carbon coupling reactions.
The catalytic activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, which in turn influences the catalytic efficiency and selectivity.
Given that this compound is derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical from biomass, its metal complexes are of potential interest in the catalytic conversion of bio-based molecules. For example, the oxidation of HMF to value-added products like 2,5-furandicarboxylic acid (FDCA) is a reaction of industrial importance, and it is conceivable that metal complexes of HMF derivatives could be explored as catalysts for such transformations. nih.govnih.govresearchgate.netnih.gov However, specific studies demonstrating the catalytic use of this compound metal complexes are currently scarce, representing an open area for future research.
Biological Activities and Pharmacological Mechanism Research on Furan 2 Carbohydrazides
Antimicrobial Activity Studies of Furan-2-Carbohydrazide (B108491) Derivatives
Furan-2-carbohydrazide derivatives have been the subject of numerous studies to evaluate their effectiveness against a wide spectrum of microbial pathogens. Research has demonstrated that modifications to the basic furan-carbohydrazide structure can yield compounds with potent antibacterial and antifungal properties.
Derivatives of furan-2-carbohydrazide have shown varied levels of efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies on carbamothioyl-furan-2-carboxamide derivatives indicated good antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. mdpi.com The nucleophilic nature of nitrogen and sulfur atoms in these derivatives, along with molecular polarity, is thought to facilitate penetration through the bacterial cell wall, leading to growth inhibition. mdpi.com
In another study, methyl-5-(hydroxymethyl)-2-furan carboxylate, a related furan (B31954) compound, was found to inhibit the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 500.00 µg/mL. orientjchem.org However, it was noted that subsequent derivatization of this parent compound led to a loss of this activity. orientjchem.org Conversely, certain furan-2-carboxamide derivatives, particularly those incorporating a 2,4-dinitrophenylhydrazone moiety, have been identified as the most active against E. coli. eurekaselect.com
Furthermore, research on 2(5H)-furanone derivatives, which share the core furan ring, has identified compounds with significant activity against S. aureus. One such derivative, F105, demonstrated an MIC of 10 mg/L against methicillin-susceptible S. aureus (MSSA) and 20 mg/L against methicillin-resistant S. aureus (MRSA). nih.gov The parent compound, 5-hydroxymethylfurfural (B1680220), has also shown activity against multidrug-resistant (MDR) S. aureus with an MIC of 250 µg/mL. researchgate.net
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 500.00 µg/mL | orientjchem.org |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | 500.00 µg/mL | orientjchem.org |
| 2(5H)-furanone derivative (F105) | MSSA | 10 mg/L | nih.gov |
| 2(5H)-furanone derivative (F105) | MRSA | 20 mg/L | nih.gov |
| 5-Hydroxymethylfurfural | MDR Staphylococcus aureus | 250 µg/mL | researchgate.net |
| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | MIC = 122.1–186 µg/mL | mdpi.com |
| Carbamothioyl-furan-2-carboxamide derivatives | Escherichia coli | MIC = 122.1–186 µg/mL | mdpi.com |
The scope of antimicrobial activity for furan-based compounds extends to antifungal properties. Certain furan-2-carbohydrazide derivatives have been evaluated against fungal strains like Aspergillus niger and Curvularia lunata. nih.gov A notable area of research has been the development of thiophene/furan-1,3,4-oxadiazole carboxamides as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov Several of these compounds demonstrated significant antifungal activity against a range of phytopathogenic fungi. nih.gov For example, compound 4i from this series was particularly potent against Sclerotinia sclerotiorum, with an EC50 value of 0.140 ± 0.034 mg/L, which is superior to the commercial fungicide boscalid. nih.gov
Additionally, carbamothioyl-furan-2-carboxamide derivatives have shown promising antifungal activity against various fungal strains. mdpi.com The mechanism of antifungal action for some derivatives may involve the inhibition of crucial fungal enzymes like carbonic anhydrases (CAs). nih.govmdpi.com Interference with CA activity can disrupt the CO2/bicarbonate balance, thereby impairing fungal growth and virulence. nih.govmdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of furan-2-carbohydrazide derivatives. Research has indicated that specific structural features are key to their biological activity. For example, the methyl ester group in methyl-5-(hydroxymethyl)-2-furan carboxylate appears to be essential for its activity against Gram-positive bacteria, as its removal or modification in derivatives leads to a loss of efficacy. orientjchem.org
For other furan derivatives, different moieties have been found to enhance activity. The presence of a 2,4-dinitrophenylhydrazone group was shown to be advantageous for activity against E. coli. eurekaselect.com In the case of the 2(5H)-furanone derivative F105, both a sulfonyl group and an l-menthol (B7771125) moiety were deemed necessary for its bactericidal effects against S. aureus. nih.gov General SAR studies on hydrazide derivatives have highlighted the importance of high lipophilicity for facilitating passage through microbial cell membranes. jocpr.com The incorporation of specific groups, such as a dichlorophenyl moiety, has also been linked to increased potency. jocpr.com
Antineoplastic and Cytotoxicity Investigations
In addition to their antimicrobial effects, furan-2-carbohydrazide derivatives have been extensively investigated for their potential as anticancer agents. These studies typically involve evaluating their toxicity towards various cancer cell lines and elucidating the underlying mechanisms of their antiproliferative action.
A significant body of research has demonstrated the cytotoxic potential of furan derivatives against various cancer cell lines. Studies involving methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have reported their cytotoxic effects on HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal kidney epithelial) cell lines. orientjchem.org One amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), was found to be particularly potent against the HeLa cell line, with an IC50 value of 62.37 µg/mL. orientjchem.orgresearchgate.net
Other synthesized furan-hydrazide derivatives have shown high reactivity against the HepG-2 cell line. bohrium.com Specifically, compounds designated 8a and 8b exhibited IC50 values of 9 and 8.1 μM, respectively. bohrium.com In another study, naphthoquinone-furan-2-cyanoacryloyl hybrids were developed, with compound 5c showing a potent IC50 value of 3.10 ± 0.02 μM against HeLa cells. mdpi.com The cytotoxic activity of furan-based compounds has also been observed against other cancer cell lines, such as A549 (human lung cancer) and MCF-7 (breast cancer). researchgate.netnih.gov
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 µg/mL | orientjchem.org |
| Compound 8a (furan-hydrazide derivative) | HepG2 | 9 µM | bohrium.com |
| Compound 8b (furan-hydrazide derivative) | HepG2 | 8.1 µM | bohrium.com |
| Compound 3e (carbohydrazide derivative with furan moiety) | A549 | 43.38 µM | researchgate.netdergipark.org.tr |
| Compound 4 (pyridine carbohydrazide (B1668358) derivative) | MCF-7 | 4.06 µM | nih.gov |
| Compound 7 (N-phenyl triazinone derivative) | MCF-7 | 2.96 µM | nih.gov |
| Compound 5c (naphthoquinone-furan-2-cyanoacryloyl hybrid) | HeLa | 3.10 ± 0.02 µM | mdpi.com |
Understanding the mechanisms behind the antiproliferative activity of furan-2-carbohydrazide derivatives is key to their development as therapeutic agents. Research indicates that these compounds can induce cancer cell death through apoptosis and cell cycle arrest. bohrium.comnih.gov Potent furan-hydrazide derivatives were found to arrest the cell cycle at the G2/M phase and trigger apoptosis. bohrium.com
Further mechanistic studies on furan-based compounds revealed that they can induce the intrinsic mitochondrial pathway of apoptosis. nih.gov This is characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Enzyme inhibition is another key mechanism. As seen in their antifungal action, furan derivatives can act as enzyme inhibitors. nih.gov In the context of cancer, an N-acylhydrazone derivative, LASSBio-2052, was shown to exert its antiproliferative effect on hepatocellular carcinoma cells by downregulating the transcription factor FOXM1. nih.gov This downregulation disrupts the expression of genes essential for the G2/M transition, such as AURKA, AURKB, PLK1, and CDK1, ultimately halting cell proliferation. nih.gov Other furan derivatives have been developed as inhibitors of specific viral enzymes, such as the SARS-CoV-2 main protease (Mpro), demonstrating the versatility of this chemical scaffold in targeting critical enzymes. nih.gov
Antioxidant Activity and Radical Scavenging Capabilities
The furan nucleus is known to contribute to antioxidant effects, and this property is often retained or enhanced in its derivatives. nih.gov The antioxidant activity of furan-containing compounds is frequently attributed to the ability of the furan ring to donate an electron to a peroxyl radical or for the radical to add to the ring structure. nih.gov Natural furan derivatives have been shown to exhibit anti-inflammatory effects that are closely linked to their high antioxidant properties, including the ability to scavenge free radicals like hydroxyl (HO•) and DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.govnih.gov
Hydrazide and hydrazone derivatives, which are structurally related to furan-2-carbohydrazides, have also demonstrated significant radical scavenging potential. Studies on N-(hydroxybenzylidene)-N'-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines showed that the number and position of hydroxyl groups on the aromatic ring critically influence their scavenging efficiency. For instance, compounds with three hydroxyl groups exhibited the highest activity against DPPH radicals, with some showing greater efficacy than standard antioxidants like ascorbic acid. mdpi.com This suggests that incorporating phenolic moieties into a furan-2-carbohydrazide structure could be a promising strategy for developing potent antioxidants.
The table below illustrates the radical scavenging capabilities of various hydroxybenzylidene hydrazines, providing insight into the potential antioxidant activity of similar structures.
| Compound ID | Substituent Pattern | DPPH Scavenging (SC₅₀ µmol/dm³) |
| 5a | 4-OH | 119.50 |
| 5b | 2,3-OH | 21.65 |
| 5f | 2,3,4-OH | 5.51 |
| 5h | 3,4,5-OH | 7.95 |
| 5i | No OH group | No Activity |
| Data sourced from a study on hydroxybenzylidene hydrazines. mdpi.com |
**5.4. Other Biological Activities and Mechanistic Insights
Beyond antioxidant effects, the furan-2-carbohydrazide core is integral to compounds exhibiting a variety of other biological activities, including enzyme inhibition and broad pharmacological actions.
The furan-2-carbohydrazide structure serves as a crucial starting material for the synthesis of potent enzyme inhibitors. A notable example is its use in developing inhibitors for β-hydroxyacyl-acyl carrier protein dehydratase (FabA), an essential enzyme in bacterial fatty acid synthesis. nih.govacs.org In these studies, furan-2-carbohydrazide is used to construct a triazole scaffold, which is then elaborated with other functional groups to target the enzyme's active site. nih.gov High-throughput screening identified a compound containing the furan-triazole core as a potent inhibitor of FabA with an IC₅₀ value of 2.3 μM, demonstrating the importance of this scaffold in designing new antibacterial agents. nih.gov
Derivatives of furan-2-carbohydrazide have also been investigated as inhibitors for other critical enzymes. For example, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov Structure-based drug design and optimization led to the discovery of compounds with significant inhibitory activity. nih.gov
The table below summarizes the inhibitory concentrations (IC₅₀) of selected furan derivatives against different enzymes.
| Compound Class | Target Enzyme | Key Compound | IC₅₀ Value (µM) |
| Furan-Triazole Derivative | FabA | Compound 10 | 2.3 |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | F8-B6 | 1.57 |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | F8-B22 | 1.55 |
| Data sourced from studies on FabA and SARS-CoV-2 Mpro inhibitors. nih.govnih.gov |
Furthermore, research has identified furan-2-carbohydrazides as orally active glucagon (B607659) receptor antagonists, highlighting their potential in the treatment of type 2 diabetes. nih.gov
The furan ring system is a fundamental component of numerous compounds with diverse pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. nih.govwisdomlib.org The carbohydrazide moiety is also a well-known pharmacophore that contributes to a wide spectrum of biological actions.
The combination of these two moieties in furan-2-carbohydrazide derivatives has led to the development of compounds with significant therapeutic potential. For instance, new carbohydrazide derivatives bearing a furan moiety have been synthesized and evaluated for anticancer activity against human lung cancer cells (A549), with some compounds showing significant cytotoxic effects on cancer cells while being less toxic to normal fibroblast cells. researchgate.net Other research has focused on synthesizing pyrazole (B372694) derivatives from naphtho[2,1-b]furan-2-carbohydrazide, which have shown antimicrobial, anti-inflammatory, and analgesic activities. nih.gov
The anti-inflammatory mechanism of furan derivatives is often linked to their antioxidant capacity and their ability to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov
In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are increasingly used to predict the biological activities of furan-2-carbohydrazide derivatives and guide drug design. researchgate.net These computational tools help researchers understand how these molecules interact with biological targets at a molecular level.
For example, computational studies have been used to investigate new hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core as potential antitubercular agents by docking them into the active site of the InhA mycobacterial enzyme. nih.gov This approach helps confirm the potential mechanism of action and provides insights for further structural modifications to improve binding affinity. nih.gov
Similarly, density functional theory (DFT) and molecular docking studies have been employed to analyze the structure-activity relationship of newly synthesized hydrazide and pyridine (B92270) derivatives. researchgate.net Such studies can predict binding affinities and interaction modes with target proteins, like the Staphylococcus aureus dihydrofolate reductase (DHFR), corroborating experimental bioactivity data. researchgate.net In another study, an in silico approach involving screening, docking, and molecular dynamics simulations was used to predict the potential of furan derivatives as antidiabetic agents by assessing their binding affinity to target receptors like aldose reductase. researchgate.net These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Applications of 5 Hydroxymethyl Furan 2 Carbohydrazide in Materials Science
Development of Fluorescent Chemosensors
The furan-carbohydrazide scaffold is a promising platform for designing fluorescent chemosensors. These sensors operate by binding to a specific analyte (an ion or molecule), which triggers a measurable change in their fluorescence properties, such as intensity or color.
The design of fluorescent chemosensors based on the furan-carbohydrazide framework relies on the integration of a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit) within a single molecule. In this structure, the furan (B31954) ring can act as a key part of the fluorophore system, while the carbohydrazide (B1668358) moiety (-CONHNH₂) serves as an excellent metal or anion binding site.
The sensing mechanism is often governed by processes such as:
Photoinduced Electron Transfer (PET): The receptor can quench the fluorophore's emission in the unbound state. Upon binding an analyte, the electron transfer process is disrupted, leading to a "turn-on" fluorescence signal.
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron distribution within the molecule, shifting the emission wavelength and causing a color change. researchgate.net
Hydrogen Bonding: The N-H protons of the hydrazide group are acidic and can form strong hydrogen bonds with anions, leading to a detectable optical response. researchgate.netx-mol.net
Chelation-Enhanced Quenching (CHEQ): Conversely, binding to certain metal ions, particularly paramagnetic ones like Cu²⁺, can cause fluorescence quenching. researchgate.net
The hydrazide group can be further reacted to form hydrazones, which extends the conjugation of the system and provides additional binding sites, allowing for fine-tuning of the sensor's selectivity and sensitivity. nih.govrsc.org
While the carbohydrazide group is an effective chelating agent for various metal ions, specific fluorescent chemosensors derived directly from 5-(hydroxymethyl)furan-2-carbohydrazide for the selective detection of ytterbium (Yb³⁺), calcium (Ca²⁺), and strontium (Sr²⁺) are not extensively documented in scientific literature. However, the broader class of hydrazone-based sensors has demonstrated capability in detecting a wide array of metal ions, including Fe²⁺, Co²⁺, and Cu²⁺, by exhibiting distinct colorimetric and fluorescent responses. nih.govscispace.com The design principles suggest that modifying the furan-carbohydrazide structure could potentially lead to sensors selective for ions like Ca²⁺ and Sr²⁺, which are chemically similar alkaline earth metals.
Hypochlorite (B82951) (ClO⁻) is a crucial reactive oxygen species, and its detection is important in environmental and biological monitoring. nih.govresearchgate.netmdpi.comnih.gov Furan-based hydrazones have been investigated for sensing anions like fluoride (B91410) and cyanide, where the interaction typically involves hydrogen bonding with the N-H protons of the hydrazide linkage, causing fluorescence quenching. researchgate.netx-mol.net However, specific research detailing the use of this compound or its simple derivatives for the direct sensing of hypochlorite is limited. The development of such a sensor would likely require a reaction-based approach, where the hypochlorite oxidizes or cleaves a specific bond within the sensor molecule, leading to a distinct optical signal.
Polymer Modification and Additives
The slow crystallization rate of some biodegradable polymers like poly(l-lactide) (PLLA) is a significant drawback that limits their heat resistance and processing efficiency. acs.orgnih.gov this compound belongs to the hydrazide class of compounds, which have been identified as highly effective organic nucleating agents to overcome these limitations. researchgate.netnih.gov
As a nucleating agent, this compound can act as a template for the crystallization of PLLA. It functions as a heterogeneous nucleation site, providing a surface that reduces the energy barrier for polymer chains to organize from a molten, disordered state into ordered crystalline structures. revmaterialeplastice.ro The efficacy of hydrazide compounds stems from their ability to form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the polymer chains. acs.orgnih.govresearchgate.net
The addition of even a small amount of a furan-hydrazide nucleating agent can dramatically enhance the crystallization behavior and performance of PLLA. This improvement is quantifiable through several key metrics.
| Material | Crystallization Temp. (Tc) | Crystallinity (Xc) |
|---|---|---|
| Neat PLLA | 101.5 °C | 14.8% |
| PLLA + 0.1% DFDH | 124.3 °C | 42.7% |
Isothermal Crystallization: When held at a constant temperature, the time required for crystallization is drastically reduced. The half-crystallization time (t₁/₂)—the time needed to achieve 50% of the final crystallinity—is a key measure of this acceleration. Studies on similar hydrazide nucleating agents show a dramatic reduction in this value. nih.gov
| Material | Half-Crystallization Time (t1/2) |
|---|---|
| Neat PLLA | 6.12 min |
| PLLA + 0.9% DDBH | 0.28 min |
This enhanced crystallization leads to improved material properties, including higher heat deflection temperature, better dimensional stability, and modified mechanical toughness, thereby broadening the range of applications for PLLA in fields like packaging and biomedical devices. acs.orgnih.gov
Electrically Conductive Materials
There is currently no available research data on the use of this compound in the development of electrically conductive materials.
Conductivity Studies in Material Chemistry
No studies dedicated to the electrical conductivity of materials based on or incorporating this compound were found. The potential for the hydrazide or furan moieties to contribute to conductive pathways in a polymer or composite matrix remains a subject for future investigation.
Bio-Inspired and Composite Materials Research
While there is extensive research on bio-inspired materials derived from furan compounds like HMF, there is no specific information available on the application of this compound in this area. The unique combination of hydroxyl and hydrazide functional groups could theoretically be exploited for creating novel bio-inspired materials or for modifying the properties of composites, but such research has not yet been published.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Hydroxymethyl Furan 2 Carbohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(hydroxymethyl)furan-2-carbohydrazide. While specific experimental data for this exact compound is not extensively detailed in the provided literature, the expected chemical shifts and coupling patterns can be inferred from its structural components and data from closely related furan (B31954) derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity. The furan ring protons typically appear as doublets in the aromatic region. The protons of the hydroxymethyl group (-CH₂OH) would present as a singlet, and the protons of the hydrazide moiety (-CONHNH₂) would also give rise to distinct signals, often appearing as broad singlets due to exchange phenomena. For instance, in derivatives of furan-2-carbohydrazide (B108491), the furan protons are observed in the range of δ 6.6-7.9 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the hydrazide group, the carbons of the furan ring (both substituted and unsubstituted), and the carbon of the hydroxymethyl group. In related furan compounds, the furan ring carbons typically resonate between δ 110 and 162 ppm. nih.govchemicalbook.com The carbonyl carbon is expected at the lower field (higher ppm value), generally above δ 157 ppm. nih.gov
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. COSY spectra would establish proton-proton couplings, particularly between the adjacent furan ring protons, while HSQC would correlate each proton with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Furan H-3 | ~6.5 - 6.7 | ~112 - 115 | Doublet, coupled to H-4. |
| Furan H-4 | ~7.2 - 7.4 | ~115 - 120 | Doublet, coupled to H-3. |
| -CH₂OH | ~4.5 - 4.7 | ~56 - 58 | Singlet. |
| -OH | Variable | - | Broad singlet, position is solvent-dependent. |
| -NH- | Variable | - | Broad singlet. |
| -NH₂ | Variable | - | Broad singlet. |
| Furan C-2 | - | ~145 - 148 | Attached to the carbohydrazide (B1668358) group. |
| Furan C-3 | - | ~112 - 115 | Attached to H-3. |
| Furan C-4 | - | ~115 - 120 | Attached to H-4. |
| Furan C-5 | - | ~158 - 162 | Attached to the hydroxymethyl group. |
| C=O | - | ~157 - 165 | Carbonyl carbon of the hydrazide. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of its bonds.
The key functional groups and their expected vibrational frequencies are:
O-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group (-OH) of the hydroxymethyl moiety.
N-H Stretching: The hydrazide group (-NHNH₂) will exhibit characteristic stretching vibrations in the 3100-3400 cm⁻¹ range. Often, two distinct bands can be observed for the symmetric and asymmetric stretching of the -NH₂ group.
C=O Stretching (Amide I): A strong, sharp absorption peak corresponding to the carbonyl group of the hydrazide is anticipated around 1630-1670 cm⁻¹. In related furan-2-carbohydrazide derivatives, this peak appears around 1633 cm⁻¹. nih.gov
N-H Bending (Amide II): This vibration typically appears in the region of 1510-1550 cm⁻¹.
Furan Ring Vibrations: The C=C stretching vibrations of the furan ring are expected to produce sharp peaks around 1500-1610 cm⁻¹. nih.gov
C-O Stretching: The stretching vibrations for the C-O bond of the hydroxymethyl group and the C-O-C ether linkage in the furan ring are expected in the 1000-1300 cm⁻¹ range. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |
| Hydrazide (-NHNH₂) | N-H Stretch | 3100 - 3400 | Medium-Strong |
| Hydrazide (C=O) | C=O Stretch (Amide I) | 1630 - 1670 | Strong |
| Hydrazide (-NH) | N-H Bend (Amide II) | 1510 - 1550 | Medium |
| Furan Ring | C=C Stretch | 1500 - 1610 | Medium-Weak |
| Ether & Alcohol | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental formula of this compound. Techniques like Electrospray Ionization (ESI) are well-suited for this polar molecule, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.
The molecular formula of the compound is C₆H₈N₂O₃, which corresponds to a monoisotopic mass of approximately 156.0535 Da. uni.lu
ESI-MS: In positive ion mode ESI-MS, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at m/z 157.0608. uni.lu Adducts with sodium [M+Na]⁺ (m/z 179.0427) and potassium [M+K]⁺ (m/z 195.0167) are also commonly observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 155.0462. uni.lu
HRMS: HRMS analysis would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, allowing differentiation from other compounds with the same nominal mass. For example, the calculated exact mass for the [M+H]⁺ ion (C₆H₉N₂O₃⁺) is 157.06077. uni.lu
Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways include the loss of water (-18 Da) from the hydroxymethyl group, cleavage of the N-N bond, and loss of the entire hydrazide moiety.
Table 3: Predicted ESI-MS Data for this compound
| Adduct / Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₉N₂O₃⁺ | 157.0608 |
| [M+Na]⁺ | C₆H₈N₂O₃Na⁺ | 179.0427 |
| [M+K]⁺ | C₆H₈N₂O₃K⁺ | 195.0167 |
| [M-H]⁻ | C₆H₇N₂O₃⁻ | 155.0462 |
Data sourced from predicted values. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The conjugated system, comprising the furan ring and the carbonyl group of the hydrazide, is responsible for its characteristic absorption bands.
The spectrum is expected to show absorptions arising from π→π* and n→π* transitions. The furan ring conjugated with a carbonyl group typically results in strong absorption bands in the UV region. For comparison, 5-hydroxymethylfurfural (B1680220) (HMF), a related compound, exhibits a distinct absorption peak around 283-285 nm. researchgate.netnih.gov Derivatives of furan-2-carbohydrazide have shown absorption peaks around 326 nm, attributed to n→π* transitions of the imino group, and around 350 nm, resulting from π→π* transitions associated with intramolecular charge transfer. nih.gov The presence of the hydroxymethyl and hydrazide groups, acting as auxochromes, can influence the position and intensity of these absorption maxima. This technique is also valuable for studying the formation of metal complexes, where changes in the absorption spectrum (e.g., bathochromic or hypsochromic shifts) upon addition of a metal ion can indicate complexation.
Electrochemical Characterization Techniques (e.g., cyclic voltammetry, impedance spectroscopy)
Electrochemical techniques are used to study the redox properties of this compound. The molecule contains electroactive moieties, namely the furan ring and the hydroxymethyl group, which can undergo oxidation, and potentially the hydrazide group.
Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the molecule. Studies on the related compound 5-hydroxymethylfurfural (HMF) show that it undergoes an irreversible electrochemical reduction of the aldehyde group. mdpi.com The oxidation of HMF is a more complex process that can lead to various products, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA), depending on the electrode material and conditions. nih.govnih.gov It is plausible that this compound would also undergo oxidation at the hydroxymethyl group and the furan ring at a suitable electrode. The hydrazide group itself can also be electrochemically active.
Electrochemical Impedance Spectroscopy (EIS): EIS can be employed to study the charge transfer resistance and other interfacial properties when the molecule is adsorbed onto an electrode surface, which is particularly relevant when investigating its performance in sensor or electrocatalyst applications.
Fluorescence Spectroscopy for Sensing Applications
While this compound itself may not be strongly fluorescent, its derivatives have shown potential in fluorescence-based sensing. The fluorescence properties are highly dependent on the molecular structure and its environment.
Studies on Schiff base derivatives of furan-2-carbohydrazide have demonstrated aggregation-induced emission (AIE). nih.gov In one such study, a derivative was non-fluorescent in a pure organic solvent but exhibited strong yellow-green fluorescence upon the addition of water, which induced the formation of nano-aggregates. nih.govnih.gov This phenomenon occurs because the aggregation restricts intramolecular rotational motions, which are non-radiative decay pathways, thus opening up a radiative pathway for the excited state. This AIE characteristic suggests that appropriately designed derivatives of this compound could be developed as fluorescent probes for detecting specific analytes or monitoring changes in their environment, such as solvent polarity or viscosity.
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. This analysis provides experimental verification of the compound's elemental composition and is a crucial test of its purity.
The theoretical elemental composition is calculated from the molecular formula, C₆H₈N₂O₃. The experimental values obtained from a CHN analyzer should closely match these calculated percentages to confirm the stoichiometry of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound (C₆H₈N₂O₃)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 72.066 | 46.15% |
| Hydrogen | H | 1.008 | 8.064 | 5.17% |
| Nitrogen | N | 14.007 | 28.014 | 17.95% |
| Oxygen | O | 15.999 | 47.997 | 30.74% |
| Total | - | - | 156.141 | 100.00% |
Theoretical and Computational Investigations of 5 Hydroxymethyl Furan 2 Carbohydrazide
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 5-(Hydroxymethyl)furan-2-carbohydrazide. This process, known as geometry optimization, seeks the lowest energy state on the potential energy surface. For molecules with rotatable bonds, such as the carbohydrazide (B1668358) side chain, multiple conformations can exist.
Computational studies on similar furan-2-carbohydrazide (B108491) derivatives have shown that the E-isomer is typically the most stable form. manchester.ac.uk The geometry optimization, often performed using methods like B3LYP with a basis set such as 6-311+G(d,p), provides precise theoretical values for bond lengths, bond angles, and dihedral angles. manchester.ac.uk These calculated parameters are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational approach. manchester.ac.uknih.govresearchgate.net The planarity of the furan (B31954) ring and its orientation relative to the hydrazide moiety are key features determined through this analysis. For instance, in related structures, the dihedral angle between the furan ring and the hydrazide group is found to be small, indicating a nearly planar molecular conformation. researchgate.net
| Structural Parameter | Typical Calculated Value (DFT/B3LYP) | Typical Experimental Value (X-ray) |
|---|---|---|
| C=O Bond Length (Å) | ~1.24 | ~1.23 |
| N-N Bond Length (Å) | ~1.38 | ~1.37 |
| C-N Bond Length (Å) | ~1.35 | ~1.34 |
| Furan Ring C-O Bond Length (Å) | ~1.37 | ~1.36 |
| O=C-N Bond Angle (°) | ~122 | ~123 |
| C-N-N Bond Angle (°) | ~119 | ~118 |
Frontier Molecular Orbital (FMO) theory is central to describing the electronic behavior and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, high polarizability, and low kinetic stability. nih.govmdpi.com Conversely, a large energy gap implies high stability. mdpi.com DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily over the furan ring and the hydrazide group, which are electron-rich regions. The LUMO is likely distributed over the carbonyl group and the furan ring. This distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept electrons (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.orgnih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. malayajournal.org |
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The carbohydrazide moiety of this compound can exhibit keto-enol tautomerism (more accurately, an amide-imidol tautomerism). The keto form contains a carbonyl group (C=O), while the enol (imidol) form contains a hydroxyl group bonded to a carbon that is double-bonded to a nitrogen atom (HO-C=N).
DFT calculations can be used to determine the relative energetic stability of these tautomeric forms. By optimizing the geometry and calculating the total electronic energy of each tautomer, the more stable form can be identified as the one with the lower energy. For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation or intramolecular hydrogen bonding. libretexts.org The solvent environment can also influence the equilibrium between tautomers. nih.gov Computational studies allow for a quantitative assessment of the energy difference between the keto and enol forms of this compound, predicting which form is likely to be observed under specific conditions.
| Tautomeric Form | Key Functional Group | Relative Energy (Calculated) | Expected Stability |
|---|---|---|---|
| Keto (Amide) | -C(=O)NHNH2 | 0 kJ/mol (Reference) | Generally more stable |
| Enol (Imidol) | -C(OH)=NNH2 | > 0 kJ/mol | Generally less stable, unless stabilized by other factors |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov It is a key tool in drug discovery for predicting ligand-receptor interactions.
Molecular docking simulations can be used to investigate how this compound might interact with various biological targets, such as enzymes or cellular receptors. The process involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to evaluate the fit.
These simulations can identify crucial intermolecular interactions, including:
Hydrogen Bonds: The hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups of the compound are potential hydrogen bond donors and acceptors, allowing it to form strong interactions with amino acid residues like serine, threonine, aspartate, and glutamate (B1630785) in a protein's active site.
Hydrophobic Interactions: The furan ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.
Pi-Pi Stacking: The aromatic furan ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.
By identifying these interactions, docking studies provide a hypothesis for the molecule's mechanism of action at a molecular level.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy value typically indicates a more stable protein-ligand complex and thus a higher binding affinity. nih.gov This score helps to rank potential compounds and prioritize them for further experimental testing.
Furthermore, docking predicts the most probable binding pose, which is the specific orientation and conformation of the ligand within the receptor's binding site. Understanding the binding pose is critical, as it reveals which parts of the molecule are essential for interaction and provides a structural basis for designing more potent and selective analogs. Molecular dynamics simulations can then be used to refine this static picture, exploring the flexibility of both the ligand and the protein and the stability of their interactions over time.
| Hypothetical Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Enzyme A (e.g., Kinase) | -7.5 | ASP-145, LYS-88, PHE-142 | Hydrogen bond with ASP, Hydrogen bond with LYS, Pi-Pi stacking with PHE |
| Enzyme B (e.g., Hydrolase) | -6.8 | SER-101, HIS-234, TRP-56 | Hydrogen bond with SER, Hydrogen bond with HIS, Hydrophobic interaction with TRP |
In Silico Prediction of Biological Activities (e.g., PASS online)
In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) online tool, are used to predict the biological activity of a compound based on its chemical structure. This is achieved by comparing the structure to a large database of known biologically active substances. The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for a wide range of biological activities.
A comprehensive search of scientific databases and literature reveals a lack of specific studies that have published the results of in silico biological activity predictions for this compound using PASS or similar platforms. While studies on other furan derivatives have utilized these predictive tools to identify potential therapeutic targets, such data is not currently available for the specific hydrazide . The PubChem database entry for this compound also does not list any curated literature regarding its biological activities.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), is a standard approach to investigate the mechanisms of chemical reactions. These studies can determine the geometries of reactants, transition states, and products, as well as calculate the activation energies, providing a detailed understanding of the reaction pathway.
Currently, there are no specific published studies focusing on the computational modeling of reaction mechanisms for this compound. Research in this area has predominantly focused on its well-known precursor, 5-(hydroxymethyl)furfural (HMF). For instance, extensive computational surveys have been conducted on the reaction mechanisms of HMF, including its oligomerization to form humins under basic conditions and its catalytic hydrogenation to other valuable furan derivatives. These studies have employed quantum chemical calculations to explore reaction paths and activation energy barriers. However, similar theoretical investigations into the reactivity and transformation pathways of the this compound moiety have not been reported in the available literature.
Future Research Directions and Outlook for 5 Hydroxymethyl Furan 2 Carbohydrazide
Exploration of Novel Synthetic Pathways and Sustainable Production
The future of 5-(hydroxymethyl)furan-2-carbohydrazide is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Current research often relies on multi-step processes starting from HMF, which itself is derived from the acid-catalyzed dehydration of carbohydrates like fructose (B13574) and glucose. nih.govglbrc.orgnih.gov A key future direction will be the exploration of novel, greener synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign catalysts and solvents.
One promising avenue is the intensification of one-pot reaction systems that convert carbohydrates directly to HMF and then to the target hydrazide without isolating intermediates. caf.ac.cnresearchgate.net The use of heterogeneous catalysts, such as zeolites, polyoxometalates, and functionalized ionic liquids, is being explored to improve the efficiency of converting C5 and C6 sugars into furan (B31954) derivatives. nih.gov Biocatalysis, employing whole-cell systems or isolated enzymes, presents another significant opportunity. rsc.orgmdpi.com For instance, microorganisms have been identified that can selectively oxidize HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a direct precursor for the carbohydrazide (B1668358). rsc.org Future work will likely focus on engineering microbes or enzymes to directly convert HMF or even sugars into this compound, streamlining the production process significantly.
| Synthesis Strategy | Potential Catalysts/Systems | Key Advantages | Research Focus |
| One-Pot Chemical Synthesis | Heterogeneous acid catalysts (Zeolites, POMs), Ionic Liquids | Process intensification, reduced separation steps, higher efficiency. caf.ac.cnnih.gov | Catalyst stability, recyclability, and selectivity in complex reaction mixtures. |
| Biocatalysis | Whole-cell biocatalysts (e.g., Pseudochrobactrum sp.), Engineered enzymes | High selectivity under mild conditions, reduced byproducts, sustainable. rsc.org | Enzyme discovery, metabolic engineering for direct conversion, process scale-up. |
| Flow Chemistry | Continuous flow reactors with immobilized catalysts | Precise control over reaction parameters, enhanced safety, easier scalability. caf.ac.cn | Reactor design, catalyst deactivation, integration with downstream processing. |
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
The inherent chemical functionalities of this compound make it an excellent scaffold for developing new biologically active molecules. The carbohydrazide group is particularly notable for its ability to form various derivatives and engage in hydrogen bonding, a critical interaction in many biological systems. ontosight.ai Research has shown that furan derivatives possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.orgijabbr.com
Future research will focus on the rational design and synthesis of advanced derivatives. This involves modifying the core structure to optimize its interaction with specific biological targets. For example, the hydroxymethyl group can be esterified or etherified to alter lipophilicity and potentially improve cell membrane permeability. researchgate.net The hydrazide moiety can be condensed with various aldehydes and ketones to create a library of hydrazone derivatives, which are known for their diverse bioactivities. nih.gov Structure-activity relationship (SAR) studies will be crucial to identify the chemical modifications that lead to enhanced potency and selectivity against targets like cancer cell lines or pathogenic microbes. orientjchem.orgresearchgate.net
| Derivative Class | Synthetic Strategy | Potential Biological Activity |
| Hydrazones | Condensation with various aldehydes/ketones | Anticancer, antimicrobial, anti-inflammatory. nih.gov |
| Acyl and Ether Derivatives | Esterification or etherification of the hydroxymethyl group | Enhanced lipophilicity, improved anticancer activity. orientjchem.orgresearchgate.net |
| N-Substituted Hydrazides | Alkylation or arylation of the hydrazide nitrogen | Modulation of binding affinity and pharmacokinetic properties. |
| Heterocyclic Hybrids | Annulation or coupling with other heterocyclic rings | Broader spectrum of activity, novel mechanisms of action. |
Development of Multifunctional Materials Incorporating this compound
Beyond its biological potential, this compound is a promising building block for creating novel, sustainable polymers and functional materials. Its precursor, HMF, is already recognized as a key monomer for producing bio-based polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-derived PET. semanticscholar.org The presence of both a hydroxyl and a hydrazide group in this compound offers unique opportunities for polymerization and material functionalization.
Future research will explore its use as a monomer or cross-linking agent in the synthesis of polyesters, polyamides, and polyurethanes. The hydrazide group can react with dicarboxylic acids or diisocyanates, while the hydroxyl group offers another site for polymerization. This bifunctionality could lead to the creation of cross-linked thermosets or branched polymers with tailored thermal and mechanical properties. nih.gov Furthermore, the furan ring itself can participate in Diels-Alder reactions, opening pathways to self-healing or recyclable materials. The hydrazide moiety is also an excellent metal chelator, suggesting applications in developing materials for water purification, catalysis, or as sensors.
Deeper Mechanistic Understanding of Biological and Catalytic Actions
A fundamental area for future research is to elucidate the precise molecular mechanisms through which this compound and its derivatives exert their biological or catalytic effects. While furan compounds are known to be bioactive, the specific pathways they influence are often not well understood. ijabbr.com
For biological applications, future studies will involve identifying specific protein targets, understanding how the compounds modulate enzyme activity or signaling pathways, and clarifying their metabolism and pharmacokinetics. Computational modeling and molecular docking studies will be instrumental in predicting binding modes and guiding the design of more potent derivatives. researchgate.net In the realm of catalysis, research will focus on understanding how the molecule's structure, including the furan ring oxygen and hydrazide group, coordinates with metal centers or participates in acid-base catalysis to promote chemical transformations. nih.gov This knowledge is critical for designing more effective catalysts for various industrial processes.
Integration into Emerging Technologies (e.g., targeted delivery systems, smart materials)
The unique properties of this compound make it a candidate for integration into advanced technologies. In medicine, its derivatives could be incorporated into targeted drug delivery systems. nih.gov For example, a bioactive hydrazone derivative could be attached to a polymer backbone designed to release the drug only under specific physiological conditions, such as the low pH environment of a tumor, thereby increasing efficacy and reducing side effects. mdpi.com
In materials science, the compound could be used to develop "smart" materials that respond to external stimuli like pH, temperature, or light. The hydrazide group's pH-sensitive nature and the furan ring's ability to undergo reversible reactions could be exploited to create stimuli-responsive hydrogels, sensors, or coatings. These materials could find applications in fields ranging from regenerative medicine to environmental monitoring.
Leveraging Biomass Resources for Sustainable Development of Furan-Hydrazides
The sustainable development of furan-hydrazides is fundamentally tied to the efficient utilization of lignocellulosic biomass, which is the ultimate renewable source of the furan platform. nih.govmdpi.com Future research must focus on optimizing the entire value chain, from the initial breakdown of cellulose (B213188) and hemicellulose to the final synthesis of high-value hydrazide derivatives. nih.gov This involves improving pretreatment technologies for biomass, developing more robust catalysts for sugar dehydration to HMF, and creating integrated biorefinery concepts where this compound is one of several valuable co-products. glbrc.orgrsc.org The goal is to create a circular bio-economy where waste streams from agriculture and forestry are transformed into essential chemicals and materials, reducing our reliance on fossil fuels. researchgate.netrsc.org
Interdisciplinary Research Synergies (e.g., Chemical Biology, Polymer Science, Catalysis)
Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines.
Chemical Biology and Medicinal Chemistry will be essential for designing and evaluating new bioactive derivatives and understanding their mechanisms of action. ontosight.aiijabbr.com
Polymer Science and Materials Engineering will drive the development of novel polymers and functional materials, exploring their properties and applications. semanticscholar.org
Catalysis and Green Chemistry will focus on creating efficient, sustainable, and economically viable pathways for the synthesis of the compound and its derivatives from biomass. nih.govmdpi.com
By fostering these interdisciplinary synergies, the scientific community can accelerate the transition of this compound from a promising laboratory chemical to a key component in the development of sustainable technologies for the future.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(Hydroxymethyl)furan-2-carbohydrazide and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, furan-2-carbohydrazide derivatives are prepared by reacting 5-substituted furan-2-carboxylic acid hydrazides with aldehydes or ketones under acidic reflux conditions (e.g., ethanol with catalytic acetic acid). Modifications to Xu et al.'s method (2017) include adjusting stoichiometry or reaction time to optimize yields .
- Key Data :
| Derivative | Yield (%) | Reaction Conditions |
|---|---|---|
| 3a (R=Cl) | 79.4 | Reflux, 6 h, EtOH |
| 4b (R=Me) | 53 | Dioxane, 4 h |
| Source: Adapted from synthesis protocols in . |
Q. How is structural characterization performed for this compound derivatives?
- Methodology : Use spectroscopic techniques:
- 1H/13C NMR : Confirms regiochemistry and substituent effects (e.g., imine proton at δ 11.89 ppm in DMSO-d6 ).
- FTIR : Detects functional groups (e.g., C=O stretch at 1672–1693 cm⁻¹ for hydrazide ).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 353.02 for brominated derivatives ).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for carbohydrazide derivatives?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations (e.g., 10–100 μM) to identify non-linear effects.
- Comparative Studies : Compare analogs (e.g., 5-bromo vs. 5-nitro substituents) to isolate substituent impacts on cytotoxicity or antioxidant activity .
- Molecular Docking : Use tools like AutoDock to predict interactions with biological targets (e.g., binding to aldehyde dehydrogenase active sites ).
Q. How do reaction conditions influence functional group transformations in this compound?
- Methodology :
- Oxidation : Use KMnO4/CrO3 to convert hydroxymethyl to formyl/carboxy groups.
- Reduction : LiAlH4 or H2/Pd-C reduces nitriles to amines (e.g., 5-(Aminomethyl)furan-2-carbonitrile ).
- Substitution : Nucleophilic reagents (e.g., alkoxides) replace hydroxymethyl groups under basic conditions.
- Data Table :
| Reaction Type | Reagent/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO4, H2SO4, 80°C | 5-Formylfuran-2-carbohydrazide |
| Reduction | LiAlH4, THF, reflux | 5-(Aminomethyl)furan-2-carbohydrazide |
| Adapted from . |
Q. What advanced techniques validate the supramolecular assembly of carbohydrazide derivatives?
- Methodology :
- XRD Analysis : Resolve hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal lattices ).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition at >250°C for hydrazides ).
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Methodological Guidelines
- Synthesis : Prioritize reflux in ethanol/dioxane for high yields; purify via column chromatography (silica gel, hexane/EtOAc) .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate with triplicate experiments .
- Data Reporting : Tabulate NMR shifts, IR peaks, and XRD parameters (e.g., CCDC deposition numbers ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
